4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine

Description

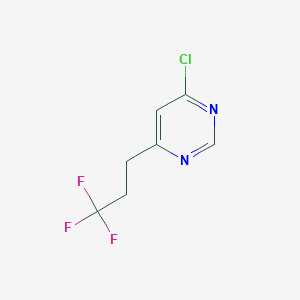

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine is a chemical compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a 3,3,3-trifluoropropyl group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-chloro-6-(3,3,3-trifluoropropyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-6-3-5(12-4-13-6)1-2-7(9,10)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNCNYNJCBZQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1Cl)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-chloropyrimidine and 3,3,3-trifluoropropylamine as the primary starting materials.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperature and pressure settings, to ensure the formation of the desired product.

Catalysts: Catalysts such as palladium or nickel may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at the chlorine or trifluoropropyl positions can lead to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities

Research has indicated that compounds with similar pyrimidine structures exhibit significant antimicrobial and anticancer properties. For instance, studies have shown that derivatives of pyrimidines can inhibit the growth of various bacterial strains and cancer cell lines. The chloro and trifluoropropyl groups in 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine may enhance its biological activity by increasing lipophilicity and altering interaction dynamics with biological targets.

Case Study: Anticancer Activity

A comparative study involving synthesized derivatives of pyrimidines demonstrated that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics against cancer cell lines. This suggests that modifications to the pyrimidine scaffold can lead to enhanced potency and selectivity for cancer treatment .

Agricultural Applications

Herbicide Development

The compound's unique structure makes it a candidate for developing new herbicides. Pyrimidine derivatives are known to interfere with plant growth by inhibiting specific enzymes involved in metabolic pathways. Research into the structure-activity relationships of similar compounds has provided insights into how modifications can enhance herbicidal efficacy while reducing toxicity to non-target species.

Case Study: Herbicidal Efficacy

In a study examining the herbicidal properties of pyrimidine derivatives, compounds were tested for their ability to inhibit weed growth. Results indicated that certain substitutions on the pyrimidine ring led to increased herbicidal activity without affecting crop yield, highlighting the potential for developing selective herbicides based on this scaffold .

Materials Science

Fluorinated Polymers

The trifluoropropyl group in this compound contributes to its potential use in creating fluorinated polymers. These materials exhibit exceptional chemical resistance, thermal stability, and low surface energy, making them suitable for applications in coatings and sealants.

Case Study: Coating Applications

Research has focused on incorporating fluorinated compounds into polymer matrices to improve their performance characteristics. Studies have shown that adding this compound-based additives can enhance the durability and hydrophobicity of coatings used in harsh environments .

Summary of Findings

The applications of this compound extend across several scientific domains:

Mechanism of Action

The mechanism by which 4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.

Comparison with Similar Compounds

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:

4-Chloro-6-(propyl)pyrimidine: Lacks the trifluoropropyl group, resulting in different chemical properties.

6-(3,3,3-trifluoropropyl)pyrimidine: Does not have the chlorine atom, leading to variations in reactivity and applications.

Biological Activity

4-Chloro-6-(3,3,3-trifluoropropyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and insecticidal activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound features a chloro group and a trifluoropropyl substituent on the pyrimidine ring, which may contribute to its biological activity. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of organic compounds.

Antibacterial Activity

Research has indicated that pyrimidine derivatives exhibit varying degrees of antibacterial activity. A study synthesized several pyrimidine derivatives and tested their efficacy against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Although specific data for this compound was not provided in the literature reviewed, related compounds demonstrated significant antibacterial properties. For instance:

| Compound | Activity Against E. coli | Activity Against P. aeruginosa |

|---|---|---|

| AY4 | High | Moderate |

| AY2 | Moderate | Low |

These findings suggest that modifications in the pyrimidine structure can lead to enhanced antibacterial properties .

Antifungal Activity

The compound has also been studied for its antifungal properties. A patent describes the use of certain pyrimidine compounds for combating phytopathogenic fungi. While this compound was not explicitly mentioned, it falls within a class of compounds that have shown potential in agricultural applications as fungicides .

Anticancer Properties

Recent studies have focused on novel pyrimidine derivatives as potential anticancer agents. Research indicates that certain modifications to the pyrimidine structure can enhance anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation. Although specific data on this compound is limited, related compounds have demonstrated promising activity against various cancer cell lines .

The biological activities of pyrimidines are often attributed to their ability to interact with various biological targets. For example:

- Antibacterial Mechanism : Many pyrimidines inhibit bacterial DNA synthesis or disrupt cellular processes.

- Antifungal Mechanism : They may interfere with fungal cell wall synthesis or ergosterol biosynthesis.

- Anticancer Mechanism : Pyrimidines can act as inhibitors of key enzymes involved in cell cycle regulation and DNA repair .

Case Studies

- Antibacterial Study : A series of pyrimidine derivatives were synthesized and tested for their antibacterial effects. The results indicated that compounds with specific substitutions exhibited enhanced activity against E. coli and P. aeruginosa at concentrations around 500 µg/ml .

- Fungicidal Application : The patent on fungicidal pyrimidines highlighted their effectiveness in agricultural settings, suggesting that structural modifications could lead to more potent agents against plant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.